9-Methoxy-11-demethylellipticine
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Overview
Description
9-Methoxy-11-demethylellipticine is a derivative of the natural product ellipticine, which is a tetracyclic alkaloid. This compound is known for its significant biological activities, particularly its anticancer and antibacterial properties. It is structurally characterized by a pyrido[4,3-b]carbazole framework with a methoxy group at the 9th position and the absence of a methyl group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-11-demethylellipticine typically involves several steps starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
9-Methoxy-11-demethylellipticine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II. .
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 9-Methoxy-11-demethylellipticine involves several molecular targets and pathways:
DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Kinase Inhibition: It inhibits specific kinases involved in cell signaling pathways, leading to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A closely related compound with similar biological activities.
9-Hydroxyellipticine: Another derivative with enhanced cytotoxic activity due to the presence of a hydroxy group at the 9th position
Uniqueness: 9-Methoxy-11-demethylellipticine is unique due to its specific structural modifications, which confer distinct biological activities. The absence of a methyl group at the 11th position and the presence of a methoxy group at the 9th position differentiate it from other ellipticine derivatives, leading to variations in its mechanism of action and potency .
Properties
CAS No. |
63081-06-1 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H14N2O/c1-10-13-5-6-18-9-11(13)7-15-14-8-12(20-2)3-4-16(14)19-17(10)15/h3-9,19H,1-2H3 |
InChI Key |
ROVDPQRCXXRNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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